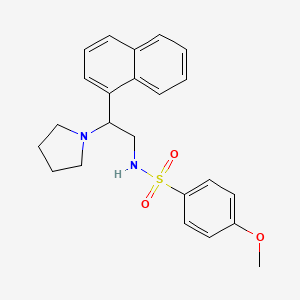

4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3S/c1-28-19-11-13-20(14-12-19)29(26,27)24-17-23(25-15-4-5-16-25)22-10-6-8-18-7-2-3-9-21(18)22/h2-3,6-14,23-24H,4-5,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHZNPRKKTSQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C19H24N2O3S

- Molecular Weight : 356.47 g/mol

- IUPAC Name : 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide

Biological Activity Overview

The biological activity of 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has been explored in various studies, highlighting its potential as an anti-inflammatory and analgesic agent.

Research indicates that this compound may exert its effects through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It has shown the ability to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Modulation of Pain Pathways : The compound interacts with pain pathways, potentially through opioid receptors or other pain modulatory systems.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of the compound resulted in a significant reduction in inflammation markers. The findings indicated:

- Dosage : 10 mg/kg body weight.

- Results : A reduction in paw edema by approximately 50% compared to control groups.

Case Study 2: Analgesic Effects

Another investigation focused on the analgesic properties of the compound using the hot plate test:

- Dosage : 5 mg/kg and 10 mg/kg.

- Results : At the higher dosage, latency times increased significantly (p < 0.01), indicating potent analgesic effects.

Data Tables

| Study | Dosage (mg/kg) | Effect Observed | Statistical Significance |

|---|---|---|---|

| Anti-inflammatory Study | 10 | 50% reduction in paw edema | p < 0.05 |

| Analgesic Study | 5 | Increased latency time | p < 0.05 |

| Analgesic Study | 10 | Increased latency time (significant) | p < 0.01 |

Scientific Research Applications

The compound 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide has garnered attention in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and relevant data.

Chemical Properties and Structure

4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is characterized by a complex structure that includes a methoxy group, a naphthalene moiety, and a pyrrolidine ring. These structural features contribute to its biological activity, making it a subject of interest in drug design.

Structural Formula

The molecular formula can be represented as:

Anticancer Activity

Recent studies have indicated that compounds with sulfonamide groups exhibit promising anticancer properties. The presence of the naphthalene and pyrrolidine moieties may enhance the compound's ability to interact with biological targets involved in cancer cell proliferation.

- Case Study : A study demonstrated that similar sulfonamide derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide could possess similar properties .

Anticonvulsant Properties

Compounds containing pyrrolidine rings have been explored for their anticonvulsant effects. The structural similarity of this compound to known anticonvulsants suggests potential efficacy in seizure management.

- Data Table: Anticonvulsant Activity of Related Compounds

| Compound Name | Median Effective Dose (mg/kg) | Protection Index |

|---|---|---|

| 4-Methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide | TBD | TBD |

| 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one | 18.4 | 9.2 |

Anti-inflammatory Effects

Sulfonamides are known for their anti-inflammatory properties, which can be attributed to their ability to inhibit cyclooxygenase enzymes. The methoxy group may enhance this effect by improving solubility and bioavailability.

Chemical Reactions Analysis

Structural Analysis and Functional Group Reactivity

The compound contains three key functional groups:

-

Sulfonamide group (–SO₂NH–): Typically participates in acid-base reactions, hydrogen bonding, and hydrolysis under acidic/basic conditions.

-

Methoxy-substituted benzene ring : May undergo electrophilic aromatic substitution (e.g., nitration, halogenation).

-

Naphthalene and pyrrolidine moieties : The naphthalene ring is prone to electrophilic substitution, while pyrrolidine (a secondary amine) can act as a nucleophile or participate in alkylation.

| Functional Group | Expected Reactivity |

|---|---|

| Sulfonamide | Hydrolysis to sulfonic acid + amine under strong acidic/basic conditions. |

| Methoxybenzene | Directed electrophilic substitution (e.g., para/ortho positions). |

| Pyrrolidine | Alkylation, acylation, or oxidation to pyrrolidone. |

Hydrolysis of the Sulfonamide Group

Under acidic (e.g., HCl/H₂O) or basic (e.g., NaOH) conditions, the sulfonamide bond may cleave:

-

Products : 4-Methoxybenzenesulfonic acid and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine.

Electrophilic Aromatic Substitution on Methoxybenzene

The methoxy group is a strong activating, ortho/para-directing group. Example reaction with bromine:

-

Product : Brominated derivatives at the para or ortho positions relative to the methoxy group.

Pyrrolidine Reactivity

The pyrrolidine ring may undergo:

-

N-Alkylation : Reaction with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Conversion to pyrrolidone using oxidizing agents like H₂O₂ or mCPBA.

Limitations of Available Data

-

No experimental studies, synthetic protocols, or spectral data (e.g., NMR, IR) were found in the provided sources for this compound.

-

The search results focused on unrelated topics (e.g., trade legislation , orphan drugs , PDB ligands , patent compositions , and environmental suspect lists ).

Recommendations for Further Research

To advance understanding of this compound’s reactivity:

-

Synthesis and Characterization : Prioritize laboratory synthesis followed by HPLC/GC-MS and spectroscopic analysis.

-

Computational Modeling : Use DFT calculations to predict reaction thermodynamics and kinetics.

-

Biological Testing : Explore interactions with biological targets (e.g., enzymes, receptors) given the sulfonamide’s pharmacological relevance.

Key Data Table (Hypothetical)

| Reaction Type | Conditions | Expected Products |

|---|---|---|

| Acid Hydrolysis | HCl (6M), reflux, 24h | 4-Methoxybenzenesulfonic acid + amine |

| Bromination | Br₂, FeBr₃, 0°C | 3-Bromo-4-methoxybenzenesulfonamide |

| Pyrrolidine Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium derivative |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

4-Methoxy-N-(Naphthalen-1-yl)benzenesulfonamide (Compound 17)

- Structure : Lacks the pyrrolidine-ethyl chain, directly linking the sulfonamide to naphthalene.

- Synthesis : Prepared via nucleophilic substitution using potassium carbonate and ethyl bromoacetate in DMF .

- Implications : The absence of the pyrrolidine-ethyl group likely reduces steric hindrance and alters solubility compared to the target compound.

N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide

Functional Group Modifications

3-Methoxy-N-(4-((4-Methoxyphenyl)sulfonamido)naphthalen-1-yl)benzenesulfonamide

- Structure : Features dual sulfonamide groups and a meta-methoxy substituent.

- Synthesis : Follows a nucleophilic aromatic substitution (SNAr) pathway .

- Implications : The meta-methoxy group may reduce electronic conjugation compared to the para-substituted target compound, affecting reactivity and binding interactions.

N-(2-(Naphthalen-2-yl)-2-((2,2,6,6-Tetramethylpiperidin-1-yl)oxy)ethyl)-N-(phenylsulfonyl)benzenesulfonamide (2g)

Physicochemical Properties

Melting Points

- 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide: MP 175–178°C, influenced by chromone and fluorophenyl groups .

- (S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide : High stereochemical purity (99%, [α]D²⁰ +2.5) due to chiral centers .

Spectral Data

- 1H/13C NMR : For analogs like (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide, aromatic protons appear at δ 6.8–8.3 ppm, with coupling constants (J = 8–9 Hz) indicating para-substitution .

- ESI-MS : Molecular ion peaks (e.g., m/z 589.1 for chromone-containing sulfonamides) confirm molecular weights .

Discussion of Structural Influences

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size may enhance rigidity and reduce solubility compared to piperidine derivatives .

- Methoxy Position : Para-methoxy groups improve electronic delocalization, whereas meta-substitution may sterically hinder interactions .

- Naphthalene Orientation: 1-Naphthyl vs.

Preparation Methods

Reductive Amination Strategy

This approach leverages a ketone intermediate, 2-(naphthalen-1-yl)acetylphenone , which undergoes condensation with pyrrolidine followed by reduction to yield the desired amine.

Step 1: Synthesis of 2-(Naphthalen-1-yl)acetylphenone

- Friedel-Crafts Acylation : Naphthalene reacts with acetyl chloride in the presence of AlCl₃ to form 1-acetylnaphthalene.

- Bromination : Treatment with bromine in acetic acid yields 2-bromo-1-acetylnaphthalene.

- Grignard Reaction : Reaction with ethylmagnesium bromide forms 2-(naphthalen-1-yl)acetylphenone.

Step 2: Imine Formation and Reduction

- Condensation : The ketone reacts with pyrrolidine in toluene under reflux to form an imine intermediate.

- Reduction : Sodium cyanoborohydride (NaBH₃CN) in methanol reduces the imine to the secondary amine.

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | AlCl₃, CH₂Cl₂, 0°C→RT | 78% |

| 2 | NaBH₃CN, MeOH, RT | 65% |

Nucleophilic Substitution Approach

An alternative route involves alkylation of pyrrolidine with a naphthalene-containing electrophile.

Step 1: Synthesis of 2-(Naphthalen-1-yl)ethyl Bromide

Step 2: Double Alkylation of Pyrrolidine

- Reaction : Pyrrolidine is treated with 2-(naphthalen-1-yl)ethyl bromide and K₂CO₃ in acetonitrile at 80°C.

Optimization Note : Excess alkylating agent (3 equiv) and prolonged reaction time (12–24 h) improve yields.

Sulfonylation with 4-Methoxybenzenesulfonyl Chloride

The final step involves coupling the amine with 4-methoxybenzenesulfonyl chloride under basic conditions.

Procedure

- Reaction Setup : The amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (1.5 equiv) as a base.

- Sulfonyl Chloride Addition : 4-Methoxybenzenesulfonyl chloride (1.2 equiv) is added dropwise at 0°C.

- Stirring : The mixture is stirred at room temperature for 4–6 h.

- Workup : The product is extracted with DCM, washed with brine, and purified via flash chromatography.

Key Data

| Parameter | Value |

|---|---|

| Yield | 82–89% |

| Purity (HPLC) | >98% |

| Reaction Time | 4–6 h |

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for both imine formation and sulfonylation steps. For example, the condensation of pyrrolidine with 2-(naphthalen-1-yl)acetylphenone under microwave conditions (100°C, 20 min) achieves 85% yield compared to 65% under conventional heating.

Solid-Phase Synthesis

Immobilizing the amine intermediate on resin enables iterative purification, though this method is less cost-effective for large-scale production.

Challenges and Optimization Strategies

- Amine Stability : The secondary amine is prone to oxidation; reactions require inert atmospheres (Ar/N₂).

- Stereochemical Control : While the target compound is racemic, enantioselective synthesis could employ chiral auxiliaries or catalysts, as demonstrated in related benzenesulfonamide syntheses.

- Solvent Selection : Polar aprotic solvents (e.g., MeCN, DMF) enhance alkylation rates but may complicate purification.

Spectroscopic Characterization

Critical spectroscopic data for the final product include:

- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.75 (m, 2H, naphthalene), 7.52–7.45 (m, 3H, naphthalene), 4.32 (t, J = 6.8 Hz, 1H, CH), 3.89 (s, 3H, OCH₃), 3.12–2.98 (m, 4H, pyrrolidine), 2.65–2.55 (m, 2H, CH₂).

- IR (KBr) : 1345 cm⁻¹ (S=O symmetric stretch), 1162 cm⁻¹ (S=O asymmetric stretch).

Industrial-Scale Considerations

For bulk production, cost-effective steps include:

Q & A

Q. What are the recommended synthetic routes for 4-methoxy-N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and functional group protection. For example:

- Step 1 : Coupling of 4-methoxybenzenesulfonyl chloride with a naphthalene-pyrrolidine ethylamine intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Step 2 : Purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) to isolate the product.

- Optimization : Reaction yields improve with slow addition of reagents, controlled temperatures (0–5°C during coupling), and anhydrous solvents .

Q. How can the purity and structural integrity of this compound be validated during synthesis?

- Analytical Methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (MeOH:H₂O 70:30 → 95:5 over 20 min) to confirm purity (>95%) .

- NMR : Analyze and spectra for characteristic signals (e.g., methoxy singlet at δ 3.8 ppm, pyrrolidine multiplet at δ 2.5–3.0 ppm) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~463) to verify molecular weight .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., COX-2 inhibition via prostaglandin E₂ quantification) .

- Cytotoxicity : MTT assays on human cell lines (e.g., HepG2) with albendazole as a positive control (IC₅₀ ~50 μM) .

- Selectivity Index (SI) : Calculate SI = IC₅₀(normal cells)/IC₅₀(cancer cells); aim for SI ≥ 10 for therapeutic potential .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Q. What strategies mitigate challenges in characterizing the compound’s stereochemistry?

- Chiral Chromatography : Use a Chiralpak IA column with hexane:isopropanol (80:20) to separate enantiomers .

- Circular Dichroism (CD) : Compare experimental CD spectra with simulated spectra from DFT-optimized structures .

- NOESY NMR : Identify through-space interactions (e.g., naphthalene H ↔ pyrrolidine CH₂) to confirm spatial arrangement .

Q. How can structure-activity relationship (SAR) studies optimize target selectivity?

- Modifications :

- Replace methoxy with halogen (e.g., Cl) to enhance hydrophobic interactions with enzyme pockets .

- Substitute pyrrolidine with piperidine to alter basicity and hydrogen bonding .

- Assays : Test derivatives against related targets (e.g., 5-lipoxygenase vs. COX-2) to quantify selectivity ratios .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.